2-(Dimethylamino)pyridin-3-ol
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Overview
Description
“2-(Dimethylamino)pyridin-3-ol” is a chemical compound with the CAS Number: 233766-72-8 . It has a molecular weight of 138.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine have been studied . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H10N2O/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 . This indicates that the compound contains carbon, hydrogen, nitrogen, and oxygen atoms.Chemical Reactions Analysis
In terms of chemical reactions, pyridin-2-ol, a similar compound, has been reported to react as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 138.17 .Scientific Research Applications
Environmental Exposure in Children
A study in South Australia highlighted widespread environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in preschool children. Notably, exposure to more than one chemical and simultaneous exposure to chemicals from both OP and PYR groups was common. Differences in risks and levels of exposure were observed based on residential proximity to agricultural activity, parental occupational contact with insecticides, and the use of insecticides within households. This study is significant in understanding the extent of pesticide exposure and its potential neurotoxic effects in young children, especially in different residential settings (Babina et al., 2012).
Biological Monitoring of Exposure
Research on pirimicarb, a pesticide used in agriculture and fruit growing, revealed its major metabolites in humans. These metabolites, including 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP), were detected in every urine sample of workers who had applied pirimicarb. The presence of these metabolites in urine underscores the importance of monitoring exposure to such chemicals, especially among individuals directly involved in their application (Hardt et al., 1999).
Safety and Hazards
The safety data sheet for a similar compound, Pyridine, indicates that it is highly flammable and toxic if swallowed or inhaled . It is also harmful in contact with skin and causes serious eye damage . These hazards may also apply to “2-(Dimethylamino)pyridin-3-ol”, but specific safety data for this compound was not found in the retrieved sources.
Biochemical Analysis
Biochemical Properties
It is known that pyridinols, a group to which this compound belongs, have interesting chemistry due to the presence of two different reactive nucleophilic centers . Pyridin-2-ol, for example, reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Molecular Mechanism
It is known that pyridinols can react as nucleophiles, suggesting that they may interact with other molecules through nucleophilic attack . The specific binding interactions of 2-(Dimethylamino)pyridin-3-ol with biomolecules, and any resulting changes in gene expression, are not currently known.
Properties
IUPAC Name |
2-(dimethylamino)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9(2)7-6(10)4-3-5-8-7/h3-5,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENCUMESUUCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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